molecular formula C11H13ClN4 B11873306 4-Chloro-6-methyl-2-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine

4-Chloro-6-methyl-2-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B11873306
M. Wt: 236.70 g/mol
InChI Key: TXNHSRRIWMXBPH-UHFFFAOYSA-N
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Description

4-Chloro-6-methyl-2-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound featuring a fused pyrrolo[2,3-d]pyrimidine core. Key structural attributes include:

  • Chlorine at position 4, a common leaving group enabling further functionalization.
  • Methyl group at position 6, enhancing lipophilicity and steric bulk.
  • Pyrrolidin-1-yl substituent at position 2, contributing to hydrogen bonding and conformational flexibility.

Properties

Molecular Formula

C11H13ClN4

Molecular Weight

236.70 g/mol

IUPAC Name

4-chloro-6-methyl-2-pyrrolidin-1-yl-7H-pyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C11H13ClN4/c1-7-6-8-9(12)14-11(15-10(8)13-7)16-4-2-3-5-16/h6H,2-5H2,1H3,(H,13,14,15)

InChI Key

TXNHSRRIWMXBPH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1)N=C(N=C2Cl)N3CCCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-methyl-2-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine typically involves the reaction of 4-chloro-6-methyl-2-aminopyrimidine with pyrrolidine under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems can also help in scaling up the production while maintaining the quality of the product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-methyl-2-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction can lead to the formation of different oxidized or reduced derivatives .

Scientific Research Applications

4-Chloro-6-methyl-2-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-6-methyl-2-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets in the body. The pyrrolidine ring enhances its binding affinity to these targets, leading to the modulation of various biological pathways. The exact pathways and targets depend on the specific application of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • The 4-chloro substituent is a recurring feature, often serving as a reactive site for further derivatization (e.g., aryl or amine substitutions) .
  • Pyrrolidin-1-yl groups at position 2 (as in the target compound) or 4 (as in ) enhance conformational flexibility and binding affinity in kinase inhibitors .
  • Methyl groups at position 6 (target) or 7 (e.g., 7-tosyl in ) modulate solubility and steric effects, impacting biological activity .

Key Findings :

  • Kinase Inhibition : The 4-chloro-6-aryl substitution pattern (e.g., compound 13 in ) shows potent receptor tyrosine kinase (RTK) inhibition, attributed to π-π stacking with hydrophobic kinase pockets. The target compound’s 2-pyrrolidin-1-yl group may further enhance binding through hydrogen bonding .
  • Antiviral Activity : 4,7-Disubstituted derivatives (e.g., compound 1 in ) inhibit flaviviruses like Zika (ZIKV) and dengue (DENV). The target’s 6-methyl group may improve membrane permeability compared to bulkier substituents (e.g., tosyl in ) .
  • Structural Stability : Crystallographic studies of 5-(4-chlorophenyl)-7-(4-methylphenyl) analogues reveal planar fused-ring systems stabilized by C-H···π and π-π interactions, critical for maintaining bioactive conformations .

Physicochemical Properties

Table 3: Comparative Physicochemical Data
Compound Melting Point (°C) LogP (Predicted) Aqueous Solubility Reference
Target Compound Not reported ~2.5 (estimated) Moderate -
N-Phenyl-4-amine analogue (Compound 1) 241 1.8 Low
4-Chloro-7-tosyl derivative Not reported 3.2 Very low
5-(4-ClPh)-7-(4-MePh) analogue 253 (decomp.) 4.1 Low

Insights :

  • The methyl group at position 6 in the target compound likely reduces polarity compared to phenyl or tosyl substituents, improving membrane permeability .
  • Pyrrolidin-1-yl groups generally enhance solubility compared to aromatic amines (e.g., compound 1 in ) due to reduced crystallinity .

Biological Activity

4-Chloro-6-methyl-2-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a complex structure featuring a pyrrolo[2,3-d]pyrimidine core, which is known for its pharmacological potential.

  • Molecular Formula : C11H13ClN4
  • Molecular Weight : 236.70 g/mol
  • CAS Number : 1707667-91-1

The synthesis of this compound typically involves chlorination and cyclization reactions, utilizing reagents such as Vilsmeier and various solvents under controlled conditions to yield the desired product with minimal by-products.

Biological Activities

Research indicates that compounds within the pyrrolo[2,3-d]pyrimidine class exhibit significant biological activities, including:

  • Antitumor Activity : Derivatives of this compound have shown promise in inhibiting cancer cell proliferation. For instance, studies have indicated that certain derivatives can effectively inhibit tubulin assembly in cancer cells, leading to cell death through mitotic delay mechanisms .
  • Antimicrobial Properties : The compound has demonstrated efficacy against various pathogens, including Mycobacterium tuberculosis. Its structural features allow it to interact effectively with biological targets, enhancing its antimicrobial activity.
  • Anti-inflammatory Effects : Some derivatives have been explored for their potential in treating inflammatory diseases, showcasing a multifaceted therapeutic profile .

Comparative Analysis of Related Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameKey FeaturesBiological Activity
4-Chloro-7H-pyrrolo[2,3-d]pyrimidineLacks methyl and pyrrolidinyl substituentsAntimicrobial activity
6-Methyl-7H-pyrrolo[2,3-d]pyrimidineNo chloro substituentCytotoxic effects in cancer cells
4-Amino-6-methyl-7H-pyrrolo[2,3-d]pyrimidineContains amino groupPotential for anti-inflammatory effects
5-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidineChloro group at different positionAntiviral properties

The inclusion of both chloro and pyrrolidinyl groups in this compound enhances its pharmacological profile compared to its analogs.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic applications:

  • Anticancer Studies : A study demonstrated that derivatives of this compound exhibited exceptional potency against human colon cancer lines with GI50 values approaching single-digit nanomolar concentrations. Normal cells showed comparatively less sensitivity to these compounds, indicating a favorable therapeutic window .
  • Tuberculosis Inhibition : Research focused on the inhibitory effects of pyrrolo[2,3-d]pyrimidine derivatives on Mycobacterium tuberculosis revealed promising results. Certain derivatives achieved an MIC (Minimum Inhibitory Concentration) of 5 µM against resistant strains of the bacteria, showcasing their potential as new antituberculosis agents .

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 4-Chloro-6-methyl-2-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine, and how are yields maximized?

  • Methodology : Synthesis typically involves nucleophilic substitution reactions. For example, 4-chloro-pyrrolopyrimidine intermediates are reacted with pyrrolidine under reflux in isopropanol with catalytic HCl (1–3 drops) for 12–48 hours . Purification often involves column chromatography (silica gel, eluting with 2% methanol in chloroform) or recrystallization from methanol/chloroform mixtures. Yields (27–94%) depend on reaction time, stoichiometry of amines, and pH adjustment during workup .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Analytical Techniques :

  • 1H NMR : Key signals include aromatic protons (δ 6.2–8.2 ppm), NH2/amine groups (δ 5.7–11.4 ppm), and methyl/pyrrolidine substituents (δ 2.8–4.3 ppm) .
  • HPLC : Used to assess purity (>95% typical for biologically active derivatives) .
  • Elemental Analysis : Matches calculated values for C, H, N, and Cl (e.g., C21H20ClN5O2•0.18 H2O: C 61.25%, H 4.85%, Cl 12.91%) .

Q. What are common functionalization strategies for modifying the pyrrolidine or chloro groups?

  • Chloro Substitution : React with aryl/alkyl amines (e.g., 4-chloroaniline) under acidic conditions to replace Cl with amine groups .
  • Pyrrolidine Modification : Introduce substituents via reductive amination or alkylation of the pyrrolidine nitrogen .

Advanced Research Questions

Q. How does structural variation at the 6-methyl or 2-pyrrolidinyl positions influence kinase inhibition potency?

  • Structure-Activity Relationship (SAR) Insights :

  • 6-Methyl Group : Enhances hydrophobic interactions with kinase ATP-binding pockets. Analog studies show methyl substitution increases inhibitory activity against tyrosine kinases like EGFR by ~30% compared to unsubstituted derivatives .
  • 2-Pyrrolidinyl Group : Cyclic amines improve metabolic stability over linear chains. For example, pyrrolidine derivatives exhibit longer half-lives (t1/2 > 4 hours) in hepatic microsome assays compared to ethylamine analogs .
  • Table 1 : Key SAR Trends
PositionModificationEffect on IC50 (EGFR)Reference
6MethylIC50 = 12 nM
2Pyrrolidinylt1/2 = 4.2 h

Q. How should researchers resolve contradictions in biological activity data across similar pyrrolopyrimidine analogs?

  • Data Reconciliation Strategies :

  • Assay Conditions : Standardize kinase assay protocols (e.g., ATP concentration, incubation time). For instance, discrepancies in IC50 values may arise from varying ATP levels (1 mM vs. 10 µM) .
  • Cellular Permeability : Use logP calculations (e.g., ClogP ≈ 2.5 for this compound) to compare membrane penetration vs. in vitro activity .
  • Metabolic Stability : Assess cytochrome P450 interactions via liver microsome assays to explain variance in in vivo efficacy .

Q. What mechanistic insights explain the compound’s selectivity for specific kinase targets?

  • Binding Mode Analysis :

  • X-ray Crystallography : Analog structures (e.g., PDB 7SC) reveal hydrogen bonding between the pyrrolidine nitrogen and kinase hinge regions (e.g., Met793 in EGFR) .
  • Molecular Dynamics : Simulations suggest the 6-methyl group fills a hydrophobic cleft in the kinase active site, reducing off-target effects .

Methodological Considerations

Q. What in vitro models are most appropriate for evaluating this compound’s anticancer potential?

  • Recommended Models :

  • Kinase Inhibition Assays : Use purified recombinant kinases (e.g., EGFR, VEGFR2) with fluorescence-based ADP-Glo™ detection .
  • Cell Viability : Test in EGFR-overexpressing cell lines (e.g., A549 lung cancer) using MTT assays. EC50 values typically range 50–200 nM .

Q. How can researchers optimize solubility for in vivo studies without compromising activity?

  • Formulation Strategies :

  • Prodrug Design : Introduce phosphate groups at the 7-position, increasing aqueous solubility by >10-fold while maintaining kinase affinity .
  • Co-Solvents : Use 10% DMSO + 10% Cremophor EL in saline for intraperitoneal administration .

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